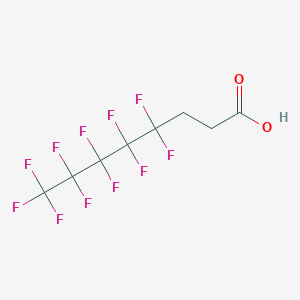

2H,2H,3H,3H-Perfluorooctanoic acid

Descripción general

Descripción

El Ácido Perfluorooctanoico 2H,2H,3H,3H- es una sustancia polifluoroalquílica, comúnmente conocida como compuesto perfluorinado. Se caracteriza por su alto contenido de flúor, que le confiere propiedades químicas y físicas únicas. Este compuesto es conocido por su estabilidad, resistencia a la degradación y capacidad para repeler el agua y el aceite. Se ha encontrado como contaminante en las aguas residuales y se utiliza en diversas aplicaciones industriales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ácido Perfluorooctanoico 2H,2H,3H,3H- generalmente implica la telomerización del tetrafluoroetileno con un iniciador adecuado, seguido de la oxidación para introducir el grupo ácido carboxílico. Las condiciones de reacción a menudo incluyen altas temperaturas y presiones para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de Ácido Perfluorooctanoico 2H,2H,3H,3H- involucra procesos de telomerización a gran escala, donde la reacción se lleva a cabo en reactores especializados diseñados para manejar las altas presiones y temperaturas requeridas. El producto se purifica luego a través de varias técnicas, como la destilación y la cristalización, para lograr los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido Perfluorooctanoico 2H,2H,3H,3H- experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados perfluorados.

Reducción: Las reacciones de reducción pueden conducir a la formación de compuestos parcialmente fluorados.

Sustitución: Los átomos de flúor en el compuesto se pueden sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos para las reacciones de sustitución. Las reacciones generalmente requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios ácidos carboxílicos perfluorados, alcoholes y aminas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Environmental Monitoring and Analysis

PFAS Contamination Studies

PFOA is persistent in the environment and has been detected in various ecosystems. Studies have shown elevated levels of PFAS in fish and zoobenthos from locations near industrial sites where PFOA was used. For instance, a study conducted on fish samples from Lake Tyrifjorden indicated significant contamination levels linked to historical industrial discharges of PFAS during the production of molded paper products .

Table 1: PFAS Concentrations in Aquatic Biota

| Location | Mean PFAS Concentration (ng/g w.w.) |

|---|---|

| Svarthølen | 1278 |

| Tyrifjorden | 266 |

| Bergertjern | 41.8 |

This data illustrates the varying levels of contamination across different sites, emphasizing the need for ongoing environmental monitoring.

Health Risk Assessments

Cancer Epidemiology

Research has established a correlation between PFOA exposure and various health risks, particularly cancer. A cohort study involving workers at a DuPont chemical plant revealed elevated mortality rates from several cancers, including kidney and testicular cancers . The average serum PFOA levels among these workers were significantly higher than those found in the general population.

Table 2: Cancer Associations with PFOA Exposure

| Cancer Type | Odds Ratio (AOR) | Reference Study |

|---|---|---|

| Kidney Cancer | 2.0 | |

| Testicular Cancer | 2.8 | |

| Non-Hodgkin Lymphoma | Not specified |

These findings underscore the importance of assessing PFOA exposure in occupational settings and surrounding communities.

Industrial Applications

Manufacturing Processes

PFOA has been utilized in various manufacturing processes due to its surfactant properties. It is commonly used in the production of non-stick coatings and water-repellent fabrics. However, the environmental persistence and health risks associated with PFOA have led to increased scrutiny and regulatory actions aimed at reducing its use.

Table 3: Industrial Uses of PFOA

| Application | Description |

|---|---|

| Non-stick Cookware | Used as a coating for cookware to enhance durability and non-stick properties. |

| Water-repellent Fabrics | Employed in textiles to provide resistance to water and stains. |

| Firefighting Foam | Utilized in aqueous film-forming foams (AFFF) for effective firefighting capabilities. |

Regulatory Landscape

Due to growing concerns over the health effects and environmental impact of PFOA, regulatory bodies worldwide are implementing stricter guidelines on its use. The U.S. Environmental Protection Agency (EPA) has established health advisories for PFOA concentrations in drinking water, reflecting its potential risks to public health.

Case Studies

DuPont Chemical Plant Case Study

One notable case study involves the DuPont plant in West Virginia, where extensive research has linked PFOA exposure to adverse health outcomes among workers and nearby residents. The findings from this cohort study have prompted legal actions against DuPont and have influenced regulatory changes concerning PFAS usage .

Community Health Impact Study

Another significant investigation focused on residents living near contaminated water sources due to industrial emissions. This study highlighted increased cancer incidence rates among individuals exposed to high levels of PFOA through drinking water .

Mecanismo De Acción

El mecanismo de acción del Ácido Perfluorooctanoico 2H,2H,3H,3H- implica su interacción con varios objetivos moleculares y vías. Se sabe que se une a proteínas y altera los procesos celulares, lo que lleva a posibles efectos toxicológicos. La alta estabilidad del compuesto y su resistencia a la degradación le permiten persistir en el medio ambiente y bioacumularse en los organismos vivos .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Perfluorooctanoico: Similar en estructura pero con una cadena de carbono completamente fluorada.

Ácido Perfluorooctanosulfónico: Contiene un grupo ácido sulfónico en lugar de un grupo ácido carboxílico.

Ácido Perfluorohexanoico: Longitud de cadena de carbono más corta pero propiedades químicas similares.

Unicidad

El Ácido Perfluorooctanoico 2H,2H,3H,3H- es único debido a su estructura parcialmente fluorada, que imparte una reactividad química diferente en comparación con los compuestos completamente fluorados. Esta fluoración parcial permite interacciones específicas con otras moléculas, lo que la hace útil en aplicaciones especializadas .

Actividad Biológica

2H,2H,3H,3H-Perfluorooctanoic acid (PFOA), a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered significant attention due to its persistence in the environment and potential health impacts. PFOA is primarily used in the manufacturing of fluoropolymers and has been linked to various adverse health outcomes. This article explores the biological activity of PFOA, focusing on its toxicological effects, mechanisms of action, and epidemiological evidence.

PFOA is a fully fluorinated carboxylic acid with the molecular formula . Its unique structure contributes to its stability and resistance to degradation. The compound is characterized by:

- High lipophilicity : Facilitates bioaccumulation in living organisms.

- Persistence : Resistant to environmental degradation processes.

In Vitro Studies

PFOA exhibits various biological activities that can lead to cellular and molecular damage. Key findings from in vitro studies include:

- Cellular Toxicity : PFOA has been shown to induce cytotoxicity in hepatic and renal cell lines. The mechanism involves oxidative stress and disruption of cellular homeostasis.

- Endocrine Disruption : PFOA can interfere with thyroid hormone signaling pathways, potentially leading to developmental and metabolic disorders .

- Carcinogenic Potential : Studies indicate that PFOA exposure may lead to DNA damage and promote tumorigenesis in various tissues, including the liver and kidneys .

In Vivo Studies

Animal studies have demonstrated that PFOA exposure leads to significant adverse health outcomes:

- Tumorigenesis : Rodent models exposed to PFOA have developed tumors in organs such as the liver, pancreas, and testicles. A study reported elevated incidences of liver tumors in rats after chronic exposure .

- Renal Effects : PFOA is concentrated in the kidneys of rodents, showing a correlation with renal cancer development .

Epidemiological Evidence

Numerous epidemiological studies have investigated the association between PFOA exposure and various health outcomes:

- Cancer Associations : A cohort study involving workers exposed to PFOA found increased mortality rates from kidney cancer (SMR = 2.0) and testicular cancer (AOR = 2.8) among those with high serum levels of PFOA .

- Community Exposure : Residents near a chemical plant with contaminated drinking water exhibited higher incidences of testicular, kidney, prostate cancers, and non-Hodgkin lymphoma .

Data Overview

The biological activity of PFOA is mediated through several mechanisms:

- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : PFOA activates PPARα, leading to altered lipid metabolism and potential carcinogenic effects.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production contributes to cellular damage and inflammation.

- Gene Expression Modulation : PFOA alters the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Case Studies

- DuPont Chemical Plant Workers : A significant study assessed mortality among workers exposed to high levels of PFOA at a DuPont facility. Findings revealed increased risks for several cancers, particularly renal diseases .

- Mid-Ohio Valley Residents : Research on residents exposed to contaminated drinking water showed a strong correlation between elevated serum PFOA levels and increased cancer incidence .

Propiedades

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,8-undecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F11O2/c9-4(10,2-1-3(20)21)5(11,12)6(13,14)7(15,16)8(17,18)19/h1-2H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFCFCPCGMHSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874028 | |

| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-49-3 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,8-Undecafluorooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,2H,3H,3H-Perfluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.